molecular formula C18H26N4O3 B5561482 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine

1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B5561482
M. Wt: 346.4 g/mol
InChI Key: YKQUNZZLHFPTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a useful research compound. Its molecular formula is C18H26N4O3 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.20049070 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds containing 1,3,4-oxadiazole and piperidine structures have been synthesized and evaluated for their biological activities. For instance, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and screened against butyrylcholinesterase (BChE) enzyme. These compounds were subjected to molecular docking studies to assess their binding affinity and orientation in the active sites of human BChE protein, identifying key amino acid residues involved in ligand stabilization within the binding site (H. Khalid et al., 2016).

Antimicrobial Properties

Another study focused on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were synthesized and screened for antimicrobial activity. The synthesized compounds exhibited moderate to potent activity against Gram-negative and Gram-positive bacteria, highlighting the potential of these structures in developing new antimicrobial agents (H. Khalid et al., 2016).

Anticancer Potential

The anticancer potential of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids was investigated, with some compounds showing strong anticancer activities compared to doxorubicin, a reference anticancer drug. This suggests the relevance of these compounds in anticancer research and the need for further in vivo studies to confirm their therapeutic usefulness (A. Rehman et al., 2018).

Antifungal Agents

Compounds bearing 1,2,3-triazole and piperidine rings, synthesized from amidoxime using Carbonyl diimidazole (CDI) and K2CO3, were evaluated for their antifungal activities. Some compounds showed activities comparable to miconazole against various fungi, highlighting their potential as novel antifungal agents (J. Sangshetti & D. Shinde, 2011).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its intended use, which is not specified in the available resources. If it’s a research compound, future work might involve studying its synthesis, properties, and potential applications .

Properties

IUPAC Name

[3-(2-methylpropyl)-1,2-oxazol-5-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-11(2)9-14-10-15(24-20-14)18(23)22-7-5-13(6-8-22)17-19-16(12(3)4)21-25-17/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQUNZZLHFPTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)N2CCC(CC2)C3=NC(=NO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.